Cas no 2138345-33-0 (3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)
![3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one structure](https://ja.kuujia.com/scimg/cas/2138345-33-0x500.png)
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 化学的及び物理的性質
名前と識別子
-
- EN300-719066
- 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 2138345-33-0
-
- インチ: 1S/C9H13N5O/c1-3-6(10)7-11-12-8-9(15)13(2)4-5-14(7)8/h4-6H,3,10H2,1-2H3
- InChIKey: RTPPXYFYRWHTLC-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=NN=C(C(CC)N)N2C=CN1C
計算された属性
- せいみつぶんしりょう: 207.11201006g/mol
- どういたいしつりょう: 207.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 77Ų
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719066-5.0g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 5.0g |
$3894.0 | 2025-03-12 | |
Enamine | EN300-719066-10.0g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 10.0g |
$5774.0 | 2025-03-12 | |
Enamine | EN300-719066-0.1g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 0.1g |
$1183.0 | 2025-03-12 | |
Enamine | EN300-719066-0.05g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 0.05g |
$1129.0 | 2025-03-12 | |
Enamine | EN300-719066-2.5g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-12 | |
Enamine | EN300-719066-0.5g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 0.5g |
$1289.0 | 2025-03-12 | |
Enamine | EN300-719066-0.25g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 0.25g |
$1235.0 | 2025-03-12 | |
Enamine | EN300-719066-1.0g |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2138345-33-0 | 95.0% | 1.0g |
$1343.0 | 2025-03-12 |
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-oneに関する追加情報
Comprehensive Overview of 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS No. 2138345-33-0)
The compound 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS No. 2138345-33-0) is a heterocyclic organic molecule featuring a unique triazolopyrazine core. This structure is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of both triazole and pyrazine rings in its scaffold makes it a versatile building block for designing novel therapeutics, particularly in the fields of oncology, neurology, and infectious diseases.
In recent years, researchers have focused on triazolopyrazine derivatives due to their ability to modulate key biological targets, such as kinases and G-protein-coupled receptors (GPCRs). The 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one compound, with its aminopropyl side chain, offers enhanced solubility and bioavailability, which are critical factors in drug formulation. This aligns with the growing demand for small-molecule drugs with improved pharmacokinetic properties.
The synthesis of CAS No. 2138345-33-0 involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to optimize its production, addressing the need for sustainable and efficient manufacturing processes. These methods are particularly relevant in the context of green chemistry, a trending topic in the pharmaceutical industry.
From a therapeutic perspective, 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has shown promise in preclinical studies for its ability to interact with central nervous system (CNS) targets. This has sparked interest in its potential use for treating neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, which are among the most searched health concerns globally. The compound's neuroprotective effects are currently under investigation, with researchers leveraging AI-driven drug design tools to accelerate its development.
Another area of exploration for CAS No. 2138345-33-0 is its role in cancer therapy. The triazolopyrazine moiety is known to inhibit specific protein kinases involved in tumor growth and metastasis. Given the rising prevalence of cancer worldwide, this application has garnered significant attention. Recent studies have also highlighted its potential as a combination therapy agent, working synergistically with existing chemotherapeutic drugs to enhance efficacy and reduce side effects.
In addition to its biomedical applications, 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is being studied for its utility in material science. Its unique electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials, aligning with the global push for renewable energy solutions. This interdisciplinary potential further underscores the compound's versatility.
As the scientific community continues to explore CAS No. 2138345-33-0, its safety profile and environmental impact remain key considerations. Regulatory agencies emphasize the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to ensure its suitability for clinical use. These aspects are critical for addressing public concerns about drug safety and sustainability, which are frequently searched topics in healthcare forums.
In conclusion, 3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one represents a compelling example of how heterocyclic chemistry can drive innovation across multiple domains. Its diverse applications—from drug discovery to advanced materials—highlight its relevance in addressing some of today's most pressing challenges. Future research will likely focus on optimizing its properties and expanding its therapeutic and industrial potential.
2138345-33-0 (3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one) 関連製品
- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)
- 1260990-51-9(N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)
- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
- 1127247-34-0(NHS-M-DPEG)
- 50456-78-5(2-Hydroxydibenzb,eoxepin-11(6H)-one)
- 1356837-87-0(Penicillin V-d5)
- 276884-77-6(tert-Butyl 2-(4-formylphenoxy)acetate)
- 1191063-84-9(2-(4-bromo-3-fluorophenyl)ethan-1-amine)
- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)




